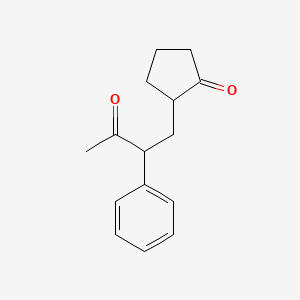
Silicic acid, magnesium zirconium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid, magnesium zirconium salt is a compound that combines silicic acid with magnesium and zirconium. Silicic acid itself is a compound of silicon, oxygen, and hydrogen, and is regarded as the parent substance from which a large family of silicates, minerals, salts, and esters are derived . The addition of magnesium and zirconium to silicic acid forms a unique compound with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, magnesium zirconium salt typically involves the reaction of silicic acid with magnesium and zirconium salts under controlled conditions. One common method is the sol-gel process, where silicic acid is mixed with magnesium and zirconium precursors in an aqueous solution. The mixture is then subjected to hydrothermal treatment to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature processes. For example, quartz sand and sodium carbonate can be melted together at temperatures around 1300°C to produce sodium silicate, which can then be reacted with magnesium and zirconium salts to form the final product . This process is associated with the discharge of wastewater and the production of significant amounts of carbon dioxide .
Análisis De Reacciones Químicas
Types of Reactions
Silicic acid, magnesium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions may produce lower oxidation state silicates .
Aplicaciones Científicas De Investigación
Silicic acid, magnesium zirconium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of ceramics, glass, and other materials due to its high thermal stability and mechanical strength
Mecanismo De Acción
The mechanism of action of silicic acid, magnesium zirconium salt involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially influencing cellular processes. In industrial applications, its high thermal stability and mechanical strength make it an effective component in various materials .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silicic acid, magnesium zirconium salt include:
- Sodium silicate
- Potassium silicate
- Calcium silicate
- Magnesium silicate
- Zirconium silicate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium and zirconium, which imparts distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
52110-05-1 |
|---|---|
Fórmula molecular |
MgO9Si3Zr |
Peso molecular |
343.78 g/mol |
Nombre IUPAC |
magnesium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Mg.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
Clave InChI |
IKRYMFPTYSUUKF-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)


